molecular formula C12H10N2O B11903535 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile

1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile

Cat. No.: B11903535
M. Wt: 198.22 g/mol
InChI Key: GOOUTISXYIQIJQ-UHFFFAOYSA-N
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Description

1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile typically involves the reaction of isatin derivatives with cyclopropane-containing reagents. One common method includes the use of N-methylisatin and α-bromo(chloro)acetophenone in the presence of a base such as triethylamine and a catalyst like α-picoline . The reaction is carried out in acetonitrile under reflux conditions for several hours, followed by purification through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is unique due to its combination of a cyclopropane ring with an indoline moiety, which imparts distinct chemical and biological properties. This structural motif is less common compared to other spirocyclic compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1'-methyl-2'-oxospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-14-10-3-2-8(7-13)6-9(10)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3

InChI Key

GOOUTISXYIQIJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C3(C1=O)CC3

Origin of Product

United States

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